3,3-Dimethyl-1-hexanol
Overview
Description
3,3-Dimethyl-1-hexanol is a chemical compound with the molecular formula C8H18O . It has a molecular weight of 130.2279 .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-hexanol consists of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
3,3-Dimethyl-1-hexanol has a density of 0.8±0.1 g/cm3, a boiling point of 165.5±8.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.8±6.0 kJ/mol, a flash point of 60.6±8.6 °C, and an index of refraction of 1.427 .Scientific Research Applications
Synthetic Methods and Chemical Properties :
- A study by Mechehoud et al. (2018) developed a new synthetic method for a compound structurally related to 3,3-Dimethyl-1-hexanol (Mechehoud et al., 2018).
- Vishnevskiy et al. (2015) explored the conformational and bonding properties of dimethyl-substituted molecules, including 3,3-Dimethyl-1-hexanol, using the Monte Carlo method and gas electron diffraction (Vishnevskiy et al., 2015).
Physical and Chemical Behavior :
- Hanna and Abd-El-Nour (1970) investigated the microwave relaxation and association of 3,5-Dimethyl 3-Hexanol, providing insights into the behavior of similar compounds in solution (Hanna & Abd-El-Nour, 1970).
- Serra et al. (2018) conducted a calorimetric and FTIR study of aliphatic octanols, including compounds similar to 3,3-Dimethyl-1-hexanol, to understand their heat capacities and molecular interactions (Serra et al., 2018).
Applications in Fuel and Energy :
- Santhosh and Kumar (2021) explored the effect of 1-Hexanol (related to 3,3-Dimethyl-1-hexanol) on combustion, performance, and emission characteristics in CI engines, highlighting potential fuel applications (Santhosh & Kumar, 2021).
- Poures et al. (2017) studied 1-Hexanol as a sustainable biofuel in diesel engines, which can provide insights into the use of similar alcohols like 3,3-Dimethyl-1-hexanol (Poures et al., 2017).
Environmental and Agricultural Applications :
- Zheng et al. (2013) found that 3,3-Dimethyl-1-butanol, a compound structurally related to 3,3-Dimethyl-1-hexanol, significantly attracted certain insects, suggesting potential applications in pest control (Zheng et al., 2013).
- Oney‐Montalvo et al. (2022) evaluated the effect of soil on volatile compounds, including 3,3-dimethyl-1-hexanol, in Habanero peppers, indicating its importance in agricultural and food science (Oney‐Montalvo et al., 2022).
properties
IUPAC Name |
3,3-dimethylhexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYQWCHMSXUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-hexanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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